molecular formula C16H14Br2N4O4 B13846365 DNA Ligase Inhibitor

DNA Ligase Inhibitor

Cat. No.: B13846365
M. Wt: 486.1 g/mol
InChI Key: KFEPVFJQVOMODD-SCDVKCJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNA ligase inhibitors are specialized chemical tools that target and inhibit the activity of human DNA ligases, enzymes essential for completing DNA replication and repair . In human cells, three DNA ligases (LigI, LigIII, and LigIV) have distinct but overlapping functions in these critical processes, making them attractive targets for disrupting genome maintenance pathways . Our inhibitor is designed for research applications, particularly in oncology, where it can be used to study DNA repair mechanisms and as a sensitizing agent in combination therapies. By inhibiting DNA ligase activity, this compound prevents the final sealing of DNA nicks and breaks, leading to the accumulation of unresolved DNA damage and, ultimately, cell death, especially in rapidly dividing cells . Small molecule inhibitors with defined specificities, such as L82 (LigI-selective), L67 (inhibits LigI and LigIII), and L189 (pan-ligase inhibitor), have been identified through structure-based design and provide powerful probes for these enzymes . Preclinical studies have demonstrated that DNA ligase inhibitors are cytotoxic on their own and can significantly potentiate the effect of established DNA-damaging agents, such as cisplatin and doxorubicin, in human cancer cell lines . Notably, some inhibitors have shown a propensity to specifically sensitize cancer cells to DNA damage, highlighting their potential therapeutic utility . Furthermore, selective inhibition of DNA ligase IV by compounds like SCR7 has been shown to enhance the efficiency of CRISPR-Cas9 gene editing by impeding the error-prone non-homologous end joining (NHEJ) repair pathway, thereby favoring homology-directed repair (HDR) . This product is intended for Research Use Only (RUO) and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H14Br2N4O4

Molecular Weight

486.1 g/mol

IUPAC Name

2-(3,5-dibromo-4-methylanilino)-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7-

InChI Key

KFEPVFJQVOMODD-SCDVKCJHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Origin of Product

United States

Preparation Methods

Synthesis of Dihydropyrimidinone–Semicarbazone Hybrids

A notable class of DNA ligase inhibitors includes dihydropyrimidinone–semicarbazone hybrids synthesized via regioselective multicomponent reactions combined with pharmacophore hybridization. The synthetic route typically involves:

  • Multicomponent condensation reactions to form the dihydropyrimidinone core.
  • Subsequent coupling with semicarbazone moieties to generate hybrid molecules.
  • Purification by chromatographic techniques.

These compounds have demonstrated inhibitory activity against human DNA ligase I (hLigI), with some derivatives showing selective antiproliferative effects on cancer cell lines (e.g., HepG2) at micromolar concentrations (IC50 ~10 µM). The binding mode involves interaction with the DNA-binding domain of hLigI, preventing nick sealing activity.

Structure-Based Design and Virtual Screening

Another preparation pathway involves virtual screening of large chemical libraries (over 1 million compounds) targeting the DNA-binding domain of hLigI. The process includes:

  • Protein structure preparation from crystallographic data (e.g., PDB ID 1×9n).
  • Addition of hydrogen atoms and energy minimization using molecular dynamics simulations.
  • Docking studies to identify potential inhibitors.
  • Selection of candidates for experimental validation.

This approach led to the identification of structurally diverse inhibitors with drug-like properties suitable for further development.

Small Molecule Inhibitors with Aromatic Rings

Several small molecule inhibitors, such as L82, L67, and L189, are characterized by two six-membered aromatic rings connected by various linkers (aryl hydrazone, acyl hydrazone, or vinyl linkers). Their synthesis involves:

  • Formation of aromatic ring systems via standard organic reactions (e.g., aromatic substitution, hydrazone formation).
  • Linker installation through condensation or coupling reactions.
  • Purification and characterization by NMR, mass spectrometry, and HPLC.

These inhibitors show different selectivity profiles for DNA ligase isoforms and act via distinct mechanisms, including uncompetitive inhibition of phosphodiester bond formation.

Preparation of Enzyme and DNA Substrates for Assays

Preparation of Deadenylylated T4 DNA Ligase

For biochemical evaluation of inhibitors, deadenylylated T4 DNA ligase is prepared by:

  • Incubating the enzyme in deadenylylation buffer (50 mM Tris pH 7.5, 10 mM DTT, 10 mM Mg2+, 1 mM sodium pyrophosphate) for 1 hour.
  • Dialyzing against storage buffer (50 mM Tris pH 7.5, 10 mM DTT, 10 mM Mg2+) overnight at 4°C with multiple buffer changes to remove pyrophosphate.
  • Confirming deadenylylation by monitoring ligation activity in the absence of ATP.

Preparation of DNA Substrates

DNA substrates for ligase activity assays are prepared by:

  • Synthesizing single-stranded oligonucleotides by solid-phase synthesis.
  • Annealing complementary strands in buffer by heating to 95°C followed by slow cooling.
  • Labeling oligonucleotides with fluorescent tags (e.g., 3’-6-Carboxyfluorescein) for detection.
  • Preparing nicked double-stranded DNA substrates with defined 3’-OH and 5’-phosphate ends for enzyme assays.

Optimization and Considerations in Ligase Inhibitor Preparation and Use

Avoidance of Reaction Inhibitors

During preparation and assay of DNA ligase inhibitors, it is critical to avoid compounds that inhibit ligase activity, such as salts (NaCl, KCl, NH4+), EDTA, proteins, phenol, ethanol, and dATP. Strategies include:

  • Maintaining reaction volumes (e.g., 20 µL) to dilute inhibitors.
  • Keeping glycerol content below 5% to prevent glycogen inhibition.
  • Using silica-based column purification to remove contaminants before ligation assays.
  • Additional purification steps when using electrocompetent cells to prevent salt-induced damage.

Kinetic and Mechanistic Analysis

Inhibitor preparation is complemented by kinetic studies to determine inhibition type (competitive, uncompetitive, mixed). For example:

  • L82 acts as a mixed inhibitor increasing Km and decreasing Vmax.
  • L82-G17 is an uncompetitive inhibitor reducing both Km and Vmax and stabilizing the LigI-DNA complex.
  • These inhibitors affect different steps of the ligation reaction, such as phosphodiester bond formation or adenylate transfer.

Summary Table of Preparation Methods and Characteristics

Preparation Aspect Method/Details References
Chemical synthesis Multicomponent reactions for dihydropyrimidinone–semicarbazone hybrids; aromatic ring systems with hydrazone linkers
Virtual screening and docking Protein structure preparation, MD simulation, docking of >1 million compounds, selection for assays
Enzyme preparation Deadenylylation of T4 DNA ligase by incubation in buffer and dialysis
DNA substrate preparation Synthesis and annealing of oligonucleotides, fluorescent labeling
Reaction optimization Avoid inhibitors, maintain reaction volume, purification by silica columns
Kinetic analysis Determination of inhibition type and mechanism (competitive, uncompetitive)

Chemical Reactions Analysis

Types of Reactions

L67 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of deoxygenated compounds .

Mechanism of Action

L67 exerts its effects by inhibiting DNA ligase IIIα, an enzyme crucial for the repair of mitochondrial DNA. By targeting this enzyme, L67 induces mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and activation of the caspase 1-dependent apoptosis pathway. This mechanism is particularly effective in cancer cells, which rely heavily on mitochondrial function for survival .

Comparison with Similar Compounds

Structural and Selectivity Profiles

Table 1: Key DNA Ligase Inhibitors and Their Properties
Compound Target Ligase(s) Selectivity Profile Mechanism Structural Features Cell Activity (IC₅₀)
L82 LigI LigI > LigIII (20:1) Uncompetitive Pyridazine ring, arylhydrazone linker 5 µM (LigI)
L82-G17 LigI LigI-specific Uncompetitive Meta-hydroxyl group, acylhydrazone linker 3 µM (LigI)
L67 LigI, LigIII LigI ≈ LigIII Competitive Vinyl linker, nitro group 10 µM (LigI), 15 µM (LigIII)
L189 LigI, LigIII, LigIV Pan-inhibitor Competitive Acylhydrazone linker, polar substituents 8–20 µM
SCR7 LigIV LigIV-specific NHEJ pathway inhibition Benzopyran scaffold Enhances HDR in CRISPR
Hydroxamates Bacterial LigA 8-fold selectivity (vs. human LigI) Competitive Hydroxamate moiety, aromatic core 2–5 µM (MtuLigA)
Key Findings:
  • Linker Chemistry Dictates Selectivity :
    • Vinyl linkers (e.g., L67) favor dual LigI/III inhibition, while arylhydrazone/acylhydrazone linkers (e.g., L82, L82-G17) enhance LigI specificity .
    • Geometric shape coefficients (GSC) differ significantly: LigI-selective inhibitors (GSC = 7.4) vs. LigI/III inhibitors (GSC = 9.5) .
  • Functional Groups : Pyridazine rings and polar substituents (e.g., hydroxyl, nitro) improve LigI selectivity by optimizing binding to the DNA-binding domain .

Mechanistic Differences

  • Uncompetitive Inhibition (L82-G17) : Binds to the LigI-DNA complex, blocking phosphodiester bond formation without affecting earlier adenylation steps .
  • Competitive Inhibition (L67, L189) : Compete with ATP or DNA substrates at the active site .
  • SCR7 : Inhibits LigIV-dependent NHEJ, enhancing homology-directed repair (HDR) in CRISPR applications .

Challenges and Limitations

  • Off-Target Effects : L189’s pan-inhibition may disrupt essential DNA repair pathways in healthy cells .
  • Structural Diversity : CADD-identified inhibitors (e.g., from ) show low Tanimoto similarity (Tc < 50%), complicating structure-activity optimization .
  • Bacterial vs. Human Selectivity : Hydroxamates achieve 8-fold specificity for bacterial LigA, but further optimization is needed to avoid cross-reactivity .

Biological Activity

DNA ligases are essential enzymes that catalyze the joining of DNA strands, playing critical roles in DNA replication and repair. Inhibiting these enzymes has significant implications for cancer therapy, as many cancer cells rely on rapid DNA replication and repair mechanisms to survive. This article explores the biological activity of DNA ligase inhibitors, focusing on their mechanisms, efficacy in various cancer models, and potential therapeutic applications.

Overview of DNA Ligases

In humans, three primary DNA ligases exist: DNA ligase I (hLigI) , DNA ligase III (hLigIII) , and DNA ligase IV (hLigIV) . Each enzyme is involved in distinct pathways of DNA repair and replication:

  • hLigI : Primarily responsible for sealing nicks in newly synthesized DNA during replication.
  • hLigIII : Involved in base excision repair.
  • hLigIV : Plays a critical role in non-homologous end joining (NHEJ) for double-strand break repair.

DNA ligase inhibitors can function through various mechanisms:

  • Competitive Inhibition : Some inhibitors compete with DNA for binding to the ligase enzyme, effectively blocking its activity. For example, compounds like L67 and L189 have shown competitive inhibition against hLigI and hLigIII, leading to reduced ligation efficiency in vitro .
  • Uncompetitive Inhibition : Other inhibitors, such as L82, stabilize the enzyme-substrate complex without competing directly with the substrate .
  • Induction of Apoptosis : Certain inhibitors promote cellular apoptosis in cancer cell lines by disrupting normal DNA repair processes. For instance, a novel hLigI inhibitor demonstrated antiproliferative effects and induced apoptosis in DLD-1 colon cancer cells .

1. Novel Inhibitors of hLigI

A study identified a compound (S-097/98) that inhibited hLigI with an IC50 around 6–7 μM. This compound not only inhibited the ligation activity but also caused cell cycle arrest at the G2/M phase and increased nuclear size in treated cells .

2. Combination Therapies

Research has shown that combining DNA ligase IV inhibitors like SCR7 with chemotherapeutic agents such as doxorubicin enhances apoptosis and reduces tumor growth in xenograft models of anaplastic thyroid cancer. This combination therapy capitalizes on the impaired DNA repair capabilities induced by the ligase inhibitor .

3. Specificity of Inhibitors

Investigations into two novel ligase I inhibitors, SCR17 and SCR21, revealed that they selectively inhibit hLigI without significantly affecting hLigIII or hLigIV. Binding studies indicated high affinity for the DNA binding domain of hLigI with KD values in the nanomolar range .

Data Table: Summary of Key Findings

InhibitorTarget LigaseMechanismIC50 (μM)Cancer Cell Lines TestedKey Findings
S-097/98hLigIDirect inhibition6–7DLD-1, MDA-MB-231, HepG2Induces apoptosis and cell cycle arrest
SCR7hLigIVCombination therapyNot specifiedAnaplastic thyroid cancer modelsEnhances efficacy of doxorubicin
SCR17hLigICompetitive inhibitionNanomolarVarious unspecified cancer linesSelective inhibition without affecting other ligases
L67hLigI/hLigIIICompetitive inhibition~10Various unspecified cancer linesCytotoxic effects observed

Q & A

Q. What experimental approaches are used to identify and validate DNA ligase inhibitors in academic research?

Researchers typically employ a combination of computer-aided drug design (CADD) and biochemical assays to identify inhibitors. For example, virtual screening of chemical libraries targeting specific domains (e.g., the DNA-binding domain of hLigI) can prioritize candidates for experimental testing . Validated inhibitors are then tested in DNA ligation assays (e.g., inhibition of hLigI activity in vitro) and cell-based proliferation assays to confirm specificity and biological relevance . Structural data (e.g., X-ray crystallography of hLigI-DNA complexes) further refine inhibitor selection .

Q. Why are DNA ligases considered promising targets for cancer therapy?

DNA ligases (I, III, IV) are essential for DNA replication and repair pathways (e.g., base excision repair, nonhomologous end joining). Inhibiting these enzymes disrupts DNA repair in cancer cells, potentiating the effects of DNA-damaging therapies (e.g., chemotherapy, radiation) . Selective inhibitors like L67 (dual inhibitor of LigI/III) and L189 (pan-ligase inhibitor) show cytotoxic synergy with genotoxic agents in cancer models .

Q. How do researchers distinguish between inhibitors of different DNA ligase isoforms (e.g., LigI vs. LigIV)?

Kinetic assays using purified ligase isoforms and substrate-specific assays (e.g., Okazaki fragment ligation for LigI vs. V(D)J recombination for LigIV) help determine isoform specificity . For example, L82 selectively inhibits LigI by stabilizing its interaction with nicked DNA, while SCR7 (initially thought to target LigIV) was later shown to lack specificity, highlighting the need for rigorous validation .

Advanced Research Questions

Q. How can contradictory findings in inhibitor specificity (e.g., SCR7) be resolved?

Discrepancies often arise from assay conditions (e.g., substrate concentration, incubation time) or off-target effects . For SCR7, follow-up studies using LigIV-knockout cell models and direct enzymatic assays revealed its activity was independent of LigIV, emphasizing the need for orthogonal validation methods (e.g., genetic knockout, structural analysis) .

Q. What strategies optimize the structure-activity relationship (SAR) of DNA ligase inhibitors?

SAR studies use molecular docking simulations to analyze inhibitor interactions with target domains (e.g., DBD of hLigI) and chemical derivatization to enhance binding affinity. For example, modifying the core structure of L82 improved its uncompetitive inhibition mechanism, while L67 derivatives were optimized for mitochondrial DNA disruption in cancer cells .

Q. How do researchers address challenges in inhibitor potency and cellular permeability?

Lipophilicity optimization (e.g., modifying logP values) and prodrug strategies enhance cellular uptake. For instance, L189 exhibits cytotoxicity at low µM concentrations due to improved membrane permeability, whereas L82 requires higher doses due to its uncompetitive mechanism .

Q. What experimental models are used to study the impact of ligase inhibitors on DNA repair pathways?

  • In vitro: Reconstituted repair assays (e.g., BER with purified proteins) .
  • Cell-based: siRNA knockdown of ligases in combination with inhibitors to assess synthetic lethality .
  • In vivo: Xenograft models treated with inhibitors and DNA-damaging agents (e.g., cisplatin) to evaluate tumor regression .

Methodological Considerations

Q. How are computational tools (e.g., CADD) integrated into inhibitor discovery pipelines?

  • Virtual screening: Libraries (e.g., ZINC15) are filtered for drug-like properties (MW < 500 Da, cLogP < 5) .
  • Molecular dynamics simulations: Predict binding stability in the DBD pocket .
  • Free energy calculations: Rank compounds by interaction scores (e.g., ΔG < -8 kcal/mol) .

Q. What controls are essential in DNA ligase inhibition assays?

  • Negative controls: Ligase-free reactions and inactive analogs (e.g., L82-G17) .
  • Positive controls: Known inhibitors (e.g., L67) .
  • DNA-binding controls: Ethidium bromide displacement assays to rule out nonspecific DNA intercalation .

Q. How do researchers validate inhibitor selectivity across ligase isoforms?

  • Isoform-specific substrates: e.g., Plasmid-based assays for LigI (replication) vs. LigIV (NHEJ) .
  • Kinetic profiling: Compare IC50 values across purified isoforms (e.g., L67: IC50 = 10 µM for LigI/III; >200 µM for LigIV) .

Tables

Table 1. Key DNA Ligase Inhibitors and Properties

InhibitorTarget(s)MechanismIC50 (µM)Key Application
L67LigI/IIICompetitive10Synergy with cisplatin
L82LigIUncompetitive1.4*Stabilizes LigI-DNA complex
SCR7Non-specificDNA intercalation~40 nM†Controversial NHEJ inhibition

*Km for DNA substrate.
†IC50 in cell-free systems.

Table 2. Assays for Validating Inhibitor Activity

Assay TypeReadoutExample Use Case
In vitro ligation Radiolabeled nick closureConfirm direct enzyme inhibition
Cell proliferation IC50 in cancer vs. normal cellsAssess cytotoxicity and selectivity
Comet assay DNA strand breaksMeasure repair inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.